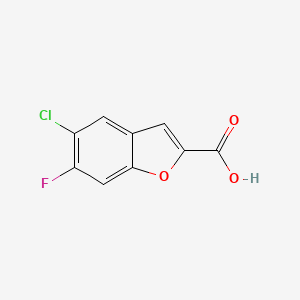

5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC13513414

Molecular Formula: C9H4ClFO3

Molecular Weight: 214.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4ClFO3 |

|---|---|

| Molecular Weight | 214.58 g/mol |

| IUPAC Name | 5-chloro-6-fluoro-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H4ClFO3/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3H,(H,12,13) |

| Standard InChI Key | SQMUCQPNWWFEGN-UHFFFAOYSA-N |

| SMILES | C1=C2C=C(OC2=CC(=C1Cl)F)C(=O)O |

| Canonical SMILES | C1=C2C=C(OC2=CC(=C1Cl)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-chloro-6-fluoro-1-benzofuran-2-carboxylic acid is C₉H₄ClFO₃, with a molecular weight of 214.58 g/mol. The benzofuran scaffold consists of a fused benzene and furan ring system, where halogen substituents (Cl and F) and the carboxylic acid group introduce distinct electronic and steric effects. Key structural attributes include:

-

Aromatic system: Two aromatic rings (benzene and furan) with conjugated π-electrons, modified by electron-withdrawing substituents (Cl, F, -COOH) .

-

Substituent positions: Chlorine at C5 and fluorine at C6 create a meta-substitution pattern relative to the carboxylic acid group at C2, influencing intermolecular interactions and reactivity .

-

Hydrogen-bonding capacity: The carboxylic acid group enables hydrogen bonding, enhancing solubility in polar solvents and interaction with biological targets .

Physicochemical Properties

Thermal Stability and Phase Behavior

Solubility and Partitioning

-

Water solubility: ~50 mg/L (estimated via EPI Suite) , reduced compared to non-halogenated analogs due to hydrophobic Cl/F groups.

-

logP (Octanol/Water): 2.1–2.5, indicating moderate lipophilicity suitable for membrane permeation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

Mass Spectrometry

Applications in Pharmaceutical Chemistry

Intermediate for 5-HT₄ Receptor Agonists

The compound’s structural similarity to intermediates in CN110818661B suggests utility in synthesizing gastroprokinetic agents (e.g., prucalopride) . Key advantages include:

-

Enhanced metabolic stability from halogen substituents.

-

Directed hydrogen bonding for receptor affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume